molecular formula C14H17NO3 B1523978 1-Benzoyl-3-methylpiperidine-3-carboxylic acid CAS No. 116140-38-6

1-Benzoyl-3-methylpiperidine-3-carboxylic acid

Cat. No.: B1523978
CAS No.: 116140-38-6
M. Wt: 247.29 g/mol
InChI Key: PFWPNYSMOFPUPV-UHFFFAOYSA-N
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Description

1-Benzoyl-3-methylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 1-Benzoyl-3-methylpiperidine-3-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

1-Benzoyl-3-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzoyl-3-methylpiperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Benzoyl-3-methylpiperidine-3-carboxylic acid can be compared with other similar compounds, such as:

Biological Activity

1-Benzoyl-3-methylpiperidine-3-carboxylic acid (BMPC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

BMPC is characterized by its piperidine ring structure, which is modified with a benzoyl group and a carboxylic acid moiety. The molecular formula is C13H15NC_{13}H_{15}N with a molecular weight of 201.27 g/mol. The compound's structural attributes contribute to its biological interactions and pharmacological properties.

The biological activity of BMPC primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : BMPC has been studied for its inhibitory effects on enzymes such as monoacylglycerol lipase (MAGL), which plays a critical role in the endocannabinoid system. In vitro studies have shown that BMPC acts as a reversible inhibitor, demonstrating competitive inhibition with an IC50 value in the low micromolar range .
  • Antiproliferative Activity : Research indicates that BMPC exhibits significant antiproliferative effects against various cancer cell lines, including breast and ovarian cancer cells. The IC50 values for these activities range from 19.9 µM to 75.3 µM, suggesting a potential role in cancer therapy .

Biological Activity Data

The following table summarizes the biological activities of BMPC based on recent research findings:

Biological Activity Target/Cell Line IC50 Value (µM) Reference
MAGL InhibitionIsolated enzyme~11.7
Antiproliferative ActivityMDA-MB-231 (breast cancer)19.9
Antiproliferative ActivityMCF-7 (breast cancer)75.3
Antiproliferative ActivityCOV318 (ovarian cancer)40.0
Antiproliferative ActivityOVCAR-3 (ovarian cancer)92.0

Case Studies

Several studies have highlighted the potential of BMPC in therapeutic applications:

  • Cancer Treatment : A study investigated the effects of BMPC on human breast and ovarian cancer cell lines, revealing that it significantly inhibited cell growth compared to non-cancerous cells. The study emphasized the need for further modifications to enhance potency and selectivity against cancer cells .
  • Anti-inflammatory Properties : Another investigation explored the anti-inflammatory effects of piperidine derivatives similar to BMPC, demonstrating their ability to inhibit neutrophil migration in inflammatory models. This suggests that compounds like BMPC could be developed for treating inflammatory diseases .

Properties

IUPAC Name

1-benzoyl-3-methylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(13(17)18)8-5-9-15(10-14)12(16)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWPNYSMOFPUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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